1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H21FN8O2 and its molecular weight is 484.495. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore in Drug Discovery
The compound has been identified as part of a pharmacophore model for alpha(1)-adrenoceptor antagonists, demonstrating its significance in the design of compounds with specific receptor blocking properties. The structural optimization aimed at enhancing the molecule's fit into the pharmacophore model led to compounds with very good affinity and selectivity towards alpha(1)-adrenoceptors, highlighting its potential utility in drug discovery processes (Betti et al., 2002).
Antimicrobial Activity
Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities. These studies have shown that certain derivatives exhibit promising activity against various microbial strains, underscoring the potential of these compounds in developing new antimicrobial agents. For example, novel thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives were prepared as potential antimicrobial and antitumor agents, with some compounds displaying promising antimicrobial activity (Said et al., 2004).
Interaction with Biological Receptors
The compound's derivatives have been characterized as potent inhibitors of HIV-1 attachment, interfering with the viral gp120 interaction with the host cell receptor CD4. This activity highlights the compound's relevance in the context of antiviral drug development, specifically targeting the early stages of HIV-1 infection (Wang et al., 2009). Furthermore, the piperazine ring, a critical element of the pharmacophore, acts as a scaffold to deploy the indole glyoxamide and benzamide in a topographical relationship that complements the binding site on gp120.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN8O2/c1-15-20(18-7-2-3-8-19(18)29-15)22(35)25(36)33-11-9-32(10-12-33)23-21-24(28-14-27-23)34(31-30-21)17-6-4-5-16(26)13-17/h2-8,13-14,29H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIHMXZCFMAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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